molecular formula C9H22O6P2 B042493 Tetraethyl methylenediphosphonate CAS No. 1660-94-2

Tetraethyl methylenediphosphonate

Cat. No. B042493
CAS RN: 1660-94-2
M. Wt: 288.21 g/mol
InChI Key: STJWVOQLJPNAQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tetraethyl methylenediphosphonate is synthesized through reactions involving metalation of esters of tetraalkyl methylenediphosphonates to form corresponding salts. This process is characterized by reactions with sodium, potassium, sodium hydride, and n-butyllithium, demonstrating its synthetic usefulness in preparing a variety of derivatives, including alkylates and halogenated compounds (Quimby et al., 1968). Additionally, synthesis involving the reaction of C60 with tetraethyl methylenediphosphonate in the presence of I2 and NaH has been reported, leading to organophosphonate derivatives with improved solubility and optical properties (Cheng et al., 2000).

Molecular Structure Analysis

The molecular structure of complexes formed with tetraethyl methylenediphosphonate has been explored, particularly in the context of uranyl complexes. Studies have shown that these complexes exhibit specific coordination geometries and are characterized by their spectroscopic properties in both solution and solid states (Piskuła et al., 2012).

Chemical Reactions and Properties

Tetraethyl methylenediphosphonate participates in a variety of chemical reactions, serving as a precursor for the synthesis of different organophosphonate derivatives. Its reactivity has been utilized in the preparation of nucleoside methylenediphosphonate sugars, indicating its potential as a biochemical tool (Vaghefi et al., 1987).

Physical Properties Analysis

While specific papers directly discussing the physical properties of tetraethyl methylenediphosphonate were not identified in this search, the compound's solubility in polar solvents and its role in the synthesis of compounds with nonlinear optical properties suggest it has distinct physical characteristics that contribute to its utility in materials science and organic synthesis.

Chemical Properties Analysis

The chemical properties of tetraethyl methylenediphosphonate, such as its ability to form stable metal complexes and its reactivity towards various chemical agents, highlight its importance in the synthesis of complex organophosphorus compounds. Its role in forming metalated esters and participation in synthesis reactions underscores the compound's versatility and chemical reactivity.

  • Quimby, O. T., Curry, J. D., Nicholson, D., Prentice, J., & Roy, C. H. (1968). Metalated methylenediphosphonate esters. Preparation, characterization, and synthetic applications. Journal of Organometallic Chemistry. Link to source.
  • Cheng, F., Yang, X., Zhu, H.-s., & Song, Y. (2000). Synthesis and optical properties of tetraethyl methano[60]fullerenediphosphonate. Tetrahedron Letters. Link to source.
  • Piskuła, Z., Manszewski, T., Kubicki, M., & Lis, S. (2012). The structure and spectroscopic characterization of complexes with tetraethyl methylenediphosphonate in solution and in solid state. Journal of Molecular Structure. Link to source.
  • Vaghefi, M., Bernacki, R., Hennen, W., & Robins, R. K. (1987). Synthesis of certain nucleoside methylenediphosphonate sugars as potential inhibitors of glycosyltransferases. Journal of Medicinal Chemistry. Link to source.

Scientific Research Applications

  • Synthesis of Olefins and Phosphonates : A study by Davis, Rosén, and Kiddle (1998) introduced a new bisphosphonate reagent, tetrakis(2,2,2-trifluoroethyl) methylenediphosphonate, useful in synthesizing (Z)-vinyl phosphonates and bis(trifluoroethyl) phosphonates (Davis, Rosén, & Kiddle, 1998).

  • Clinical Applications in Treating Diseases : Xue and Su (2010) found that 99Tc-methylenediphosphonate shows potential in treating various diseases such as rheumatoid arthritis, ankylosing spondylitis, Graves' ophthalmopathy, and cancer-related pain (Xue & Su, 2010).

  • Extraction of Rare Earth Elements : Tetraalkyl methylenediphosphonates, as reported by Siddall (1963), are effective in extracting rare earth elements like cerium, promethium, and americium from nitrate solutions (Siddall, 1963).

  • Optical Properties in Fullerene Derivatives : A study by Cheng et al. (2000) on the novel C60 organophosphonate derivative, tetraethyl methano[60]fullerenediphosphonate, revealed it has high solubility in polar solvents and superior nonlinear optical properties compared to C60 (Cheng, Yang, Zhu, & Song, 2000).

  • Preparation of Monohalogenated Phosphonates : Research by Iorga and Savignac (2001) showed that selective preparation of monohalogenated tetraalkyl methylenediphosphonates can be achieved through electrophilic halogenation (Iorga & Savignac, 2001).

  • Crystal Structure Analysis : Piskuła et al. (2012) studied the crystal structure of the UO2 2 2+ complex with tetraethyl methylenediphosphonate, providing insights into the coordination of uranyl in such complexes (Piskuła, Manszewski, Kubicki, & Lis, 2012).

Safety And Hazards

Tetraethyl methylenediphosphonate may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-[diethoxyphosphorylmethyl(ethoxy)phosphoryl]oxyethane
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InChI

InChI=1S/C9H22O6P2/c1-5-12-16(10,13-6-2)9-17(11,14-7-3)15-8-4/h5-9H2,1-4H3
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InChI Key

STJWVOQLJPNAQL-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOP(=O)(CP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H22O6P2
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DSSTOX Substance ID

DTXSID60937146
Record name Tetraethyl methylenebis(phosphonate)
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Molecular Weight

288.21 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Tetraethyl methylenediphosphonate
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Product Name

Tetraethyl methylenediphosphonate

CAS RN

1660-94-2
Record name Tetraethyl methylenediphosphonate
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Record name Phosphonic acid, P,P'-methylenebis-, P,P,P',P'-tetraethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
269
Citations
D Seyferth, RS Marmor - Journal of Organometallic Chemistry, 1973 - Elsevier
… Tetraethyl methylenediphosphonate was prepared by the method of Schwarzenbach and Zurc’. Tetraethyl chloromethylenediphosphonate was prepared6 by hydrolysis of [(EtO),(O)P],…
Number of citations: 8 www.sciencedirect.com
Z Piskuła, T Manszewski, M Kubicki, S Lis - Journal of molecular structure, 2012 - Elsevier
… ► We obtained and characterized uranyl complex of tetraethyl methylenediphosphonate. ► Structure of the complex was elucidated using CHN, thermal, IR and X-ray analysis. ► …
Number of citations: 7 www.sciencedirect.com
M Hachemi, M Puciova-sebova, S Toma… - … , Sulfur, and Silicon …, 1996 - Taylor & Francis
… tetraethyl methylenediphosphonate successively on different solid bases (oxide, fluoride and mixtures) without the use of solvent were investigated. Tetraethyl methylenediphosphonate …
Number of citations: 11 www.tandfonline.com
GW Wang, HT Yang, P Wu, CZ Wang - 2010 - Wiley Online Library
… However, a recent paper on the reaction of C 70 with tetraethyl methylenediphosphonate [CH 2 (PO 3 Et 2 ) 2 ] and diethyl (cyanomethyl)phosphonate [CH 2 (PO 3 Et 2 )CN], in the …
D Meziane, J Hardouin, A Elias… - … Journal of Main …, 2009 - Wiley Online Library
… The most impressive result was the synthesis of tetraethyl methylenediphosphonate 9 from sodium diethyl phosphite and dichloromethane (Scheme 4): The previously described …
Number of citations: 44 onlinelibrary.wiley.com
B Iorga, P Savignac - Journal of Organometallic Chemistry, 2001 - Elsevier
… Tetraethyl methylenediphosphonate (1) has been used as candidate for electrophilic … Tetraethyl methylenediphosphonate (1) on reaction with TMSCl at room temperature in the …
Number of citations: 17 www.sciencedirect.com
JA Stock - The Journal of Organic Chemistry, 1979 - ACS Publications
… The intermediate salt 11 was prepared by hydrolysis of tetraethyl methylenediphosphonate with 1 equiv of sodium hydroxide. The symmetrical disodium salt 12 was formed …
Number of citations: 40 pubs.acs.org
JJ Kiddle, AA Davis, JJ Rosén - … Sulfur, and Silicon and the Related …, 1999 - Taylor & Francis
… This reagent complements tetraethyl methylenediphosphonate, which under WE reaction conditions affords the (/i)-vinyl phosphonates.' Additionally, the tetrakis(2,2,2trifluoroethyl) …
Number of citations: 3 www.tandfonline.com
OEO Hormi, EO Pajunen, AKC Avail… - Synthetic …, 1990 - Taylor & Francis
A Cheap One-Pot Approach to Tetraethyl Methylenediphosphonate … We now wish to describe an one pot procedure for the preparation of tetraethyl methylenediphosphonate …
Number of citations: 37 www.tandfonline.com
AL Mirakyan, LJ Wilson - Journal of the Chemical Society, Perkin …, 2002 - pubs.rsc.org
… Five different bisadduct isomers of C 60 with tetraethyl methylenediphosphonate, CH 2 (PO 3 Et 2 ) 2 , have been synthesized, separated and characterized by MALDI-TOF mass …
Number of citations: 49 pubs.rsc.org

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